2-Methyl-4-(pyridin-4-yl)benzoic acid
Description
Properties
IUPAC Name |
2-methyl-4-pyridin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-8-11(2-3-12(9)13(15)16)10-4-6-14-7-5-10/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNCMQWBMXTTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Solid State Investigations of 2 Methyl 4 Pyridin 4 Yl Benzoic Acid
Spectroscopic Analysis for Structural Elucidation of 2-Methyl-4-(pyridin-4-yl)benzoic acid
Spectroscopic analysis is fundamental to the structural elucidation of a chemical compound. A combination of techniques would be required to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. This would include signals for the methyl group protons, the aromatic protons on the benzoic acid ring, and the aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and integration values would confirm the connectivity of the molecule.
¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the methyl carbon, the carboxylic acid carbon, and the individual aromatic carbons of both the benzene (B151609) and pyridine rings. Due to the lack of symmetry, a unique signal would be anticipated for each carbon atom.
Table 1: Expected NMR Data for this compound (Note: This table is a hypothetical representation as no experimental data was found.)
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | 10.0 - 13.0 | 165 - 175 |
| Aromatic (CH) | 7.0 - 9.0 | 120 - 155 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-H stretching and bending frequencies for the aromatic rings and the methyl group, and C=C and C=N stretching vibrations characteristic of the aromatic and pyridine rings.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for non-polar bonds and symmetrical vibrations, such as the aromatic ring breathing modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For this compound, which contains two aromatic rings, absorption bands corresponding to π → π* transitions would be expected. The position and intensity of these bands are sensitive to the solvent and the pH, especially due to the presence of the acidic carboxylic acid and the basic pyridine nitrogen.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₃H₁₁NO₂), which is 213.08 g/mol .
Fragmentation: Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 mass units) or cleavage at the bond connecting the two aromatic rings. The resulting fragments would provide further evidence for the proposed structure.
Advanced Crystallographic Studies of this compound and its Congeners
Single-Crystal X-ray Diffraction Analysis
Should suitable single crystals be grown, X-ray diffraction would provide an unambiguous determination of the three-dimensional structure of the molecule in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal crucial information about the intermolecular interactions, such as hydrogen bonding (e.g., between carboxylic acid groups or between the carboxylic acid and the pyridine nitrogen) and π-π stacking, which dictate how the molecules pack in the crystal lattice.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Analysis of "this compound" Reveals Data Scarcity
A thorough review of available scientific literature reveals a significant lack of specific experimental data for the chemical compound This compound . Despite extensive searches for structural, physicochemical, and thermal properties, no dedicated studies detailing its single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), or thermogravimetric analysis (TGA) were found.
The investigation sought to populate a detailed structural and stability profile of the compound, but the necessary research findings appear to be unpublished or otherwise unavailable in public databases. The intended analysis included:
Structural Characterization and Solid-State Investigations:
Determination of molecular conformation and key geometrical parameters such as bond lengths and angles.
Analysis of non-covalent interactions, specifically hydrogen bonding and π-π stacking, which govern the supramolecular architecture.
Elucidation of the crystal packing arrangement and the formation of larger supramolecular aggregates.
Investigation into co-crystallization phenomena with other benzoic acid and pyridine derivatives.
Characterization of the bulk material and potential phase transformations using PXRD.
Thermal and Physicochemical Stability:
Assessment of thermal decomposition pathways through TGA.
While research exists for structurally related compounds—such as various substituted benzoic acids and pyridine derivatives—this information cannot be extrapolated to This compound without direct experimental validation. The precise influence of the methyl group at the 2-position and the pyridin-4-yl group at the 4-position on the benzoic acid scaffold creates a unique chemical entity whose properties must be determined empirically.
Consequently, due to the absence of specific research data for This compound , it is not possible to provide a detailed article on its structural and physicochemical characteristics as outlined. Further experimental research is required to characterize this specific compound.
Computational and Theoretical Chemistry Studies on 2 Methyl 4 Pyridin 4 Yl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure, yielding valuable information about its energy, electron distribution, and reactivity.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a molecule like 2-Methyl-4-(pyridin-4-yl)benzoic acid, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.
The process begins with an initial guess of the molecular structure. The DFT calculations then iteratively adjust the positions of the atoms to minimize the total electronic energy of the molecule. This energy minimization process leads to the equilibrium geometry, which corresponds to the most stable conformation of the molecule in the gas phase. From these calculations, key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained. For instance, in a related benzoic acid derivative, DFT has been used to optimize the crystal structure and analyze its molecular features researchgate.net.
The total energy calculated through DFT is also a crucial piece of information. It represents the stability of the molecule. By comparing the total energies of different isomers or conformers, one can predict which structure is the most likely to be observed experimentally.
A hypothetical data table for the optimized geometry of this compound, as would be generated by a DFT calculation, is presented below.
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C-C (benzoic ring) | Calculated Value |
| C-C (methyl) | Calculated Value |
| C-N (pyridine ring) | Calculated Value |
| C=O (carboxyl) | Calculated Value |
| C-O (carboxyl) | Calculated Value |
| O-H (carboxyl) | Calculated Value |
| Bond Angles (°) ** | |
| C-C-C (benzoic ring) | Calculated Value |
| C-N-C (pyridine ring) | Calculated Value |
| O=C-O (carboxyl) | Calculated Value |
| Dihedral Angle (°) ** | |
| Benzoic Ring - Pyridine (B92270) Ring | Calculated Value |
| Note: This table is illustrative. Specific values would be obtained from actual DFT calculations on this compound. |
The Hartree-Fock (HF) method is another ab initio quantum chemistry method that can be used to predict the electronic properties of molecules. While generally less accurate than DFT for many applications due to its neglect of electron correlation, the HF method provides a foundational understanding of the electronic structure.
In the context of this compound, HF calculations would be used to obtain the electronic wavefunction and energy of the molecule. From the wavefunction, various electronic properties can be derived, such as the distribution of electron density, the dipole moment, and the energies of the molecular orbitals. The HF method has been used in conjunction with DFT to optimize the crystal structures of similar benzoic acid derivatives, demonstrating its utility in structural analysis researchgate.net.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, referred to as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability nih.gov.
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. For this compound, the HOMO is likely to be localized on the electron-rich aromatic rings, while the LUMO may be distributed over the entire molecule, including the electron-withdrawing carboxylic acid group.
The energies of the HOMO and LUMO are also related to the ionization potential and electron affinity of the molecule, respectively. DFT and HF calculations are standard methods for determining the energies of these frontier orbitals and thus the HOMO-LUMO gap. For related systems, HOMO-LUMO gaps have been calculated to be in the range of 2.5 to 3.5 eV, providing an estimate of what might be expected for the title compound uni.lu.
A hypothetical data table for the frontier molecular orbitals of this compound is shown below.
| Parameter | Energy (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
| Note: This table is illustrative. Specific values would be obtained from actual quantum chemical calculations on this compound. |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations offer insights into the conformational flexibility and macroscopic properties of molecules.
Molecular mechanics is a computational method that uses classical mechanics to model molecular systems. Instead of considering individual electrons, atoms are treated as spheres, and bonds are treated as springs. This simplification allows for the rapid calculation of the potential energy of a molecule as a function of its conformation.
For this compound, molecular mechanics calculations would be used to perform a conformational search to identify the low-energy conformers of the molecule. This is particularly important for understanding the flexibility of the molecule, such as the rotation around the single bond connecting the benzoic acid and pyridine rings. The energy minimization process in molecular mechanics helps to find the most stable arrangement of atoms for each conformer. A study on a related quinazoline (B50416) benzoic acid derivative utilized molecular mechanics to suggest structural geometries researchgate.net.
Semi-empirical methods bridge the gap between the computationally expensive ab initio methods and the less detailed molecular mechanics methods. They use parameters derived from experimental data to simplify the quantum mechanical calculations.
Methods like PM3 (Parametric Method 3) are used to calculate electronic properties such as the heat of formation and binding energy, which are indicators of a molecule's stability. For a molecule like this compound, semi-empirical methods could be employed to quickly assess its chemical reactivity by examining the distribution of electrostatic potential and the energies of the frontier molecular orbitals. A theoretical study on a similar compound, 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid, utilized the PM3 method to calculate the heat of formation and binding energy researchgate.net. These calculations provide valuable insights into the thermodynamic properties of the molecule.
A hypothetical data table for properties calculated using semi-empirical methods for this compound is presented below.
| Property | Calculated Value |
| Heat of Formation (kcal/mol) | Calculated Value |
| Binding Energy (kcal/mol) | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
| Note: This table is illustrative. Specific values would be obtained from actual semi-empirical calculations on this compound. |
Prediction of Spectroscopic Signatures and Non-Linear Optical (NLO) Properties
Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Hartree-Fock (HF), serves as a powerful tool for predicting the spectroscopic characteristics of molecules like this compound. These calculations can accurately forecast vibrational frequencies observed in FT-IR and Raman spectroscopy, as well as electronic transitions seen in UV-Vis spectra. researchgate.net By comparing these theoretical spectra with experimental data, researchers can validate the optimized molecular geometry and gain a deeper understanding of the molecule's electronic structure.
The structure of this compound, which features a π-conjugated system connecting a benzoic acid moiety with a pyridine ring, suggests potential for non-linear optical (NLO) activity. The origin of NLO properties in organic materials often lies in the presence of delocalized π-electrons that link electron donor and acceptor groups. nih.gov Quantum chemical calculations can determine NLO parameters such as the nonlinear absorption coefficient (β) and the third-order nonlinear polarizability (χ(3)), which quantify the material's ability to alter the properties of incident light. nih.govresearchgate.netacs.org For related pyrene-pyridine chromophores, the NLO response has been shown to be tunable through protonation, a relevant factor given the presence of the basic pyridine nitrogen and acidic carboxylic acid group in the title compound.
Below is a table representing typical vibrational frequencies that would be predicted for key functional groups using DFT calculations, based on analyses of similar benzoic acid derivatives.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | ~3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Methyl) | Stretching | ~2950 |
| C=O (Carboxylic Acid) | Stretching | 1705-1680 |
| C=N (Pyridine Ring) | Stretching | ~1620 |
| C=C (Aromatic) | Stretching | ~1600 |
Intermolecular Interaction Analysis Through Computational Approaches
The way molecules of this compound arrange themselves in a crystal is dictated by a complex network of intermolecular interactions. These non-covalent forces can be effectively modeled and analyzed using computational methods. For complexes involving carboxylic acids and pyridines, the most dominant interaction is typically the hydrogen bond formed between the acidic proton of the carboxyl group and the nitrogen atom of the pyridine ring (COO–H⋯Npyr). rsc.orgacs.org The formation of a neutral co-crystal versus an ionic salt can often be predicted by the ΔpKa rule, which compares the acidity and basicity of the interacting functional groups. rsc.orgrsc.org
Hirshfeld surface analysis is a premier computational technique used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov This method, often performed with software like CrystalExplorer, maps the electron distribution of a molecule within its crystal environment onto a 3D surface. nih.gov
The surface is colored based on properties like the normalized contact distance (dnorm), where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts at the van der Waals limit, and blue areas signify longer-range interactions. nih.gov For a crystal of this compound, prominent red areas would be expected on the surface, corresponding to the strong O-H⋯N hydrogen bonds. nih.gov
The following table presents a typical breakdown of intermolecular contacts by their percentage contribution to the total Hirshfeld surface, based on data from analogous molecular crystals. nih.govnih.govgazi.edu.tr
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H···H | 35 - 50% |
| C···H / H···C | 20 - 35% |
| O···H / H···O | 10 - 15% |
| N···H / H···N | 5 - 15% |
Ligand-Target Interaction Modeling (e.g., Docking Studies for Biological Receptors)
Molecular docking is a computational simulation technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another, typically a larger protein (the receptor). plos.org This in silico approach is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.com
For a compound like this compound, a potential biological target could be an enzyme like carbonic anhydrase, as studies on similar benzoic acid derivatives have shown inhibitory activity against this protein. researchgate.net In a docking simulation, the ligand is placed into the binding pocket of the target protein (e.g., carbonic anhydrase II, PDB ID: 3FFP), and computational algorithms calculate the most stable binding pose, which is quantified by a docking score or binding energy (in kcal/mol). plos.org
The analysis reveals crucial intermolecular interactions between the ligand and specific amino acid residues in the protein's active site. researchgate.net These can include hydrogen bonds, hydrophobic interactions (such as π-π stacking or alkyl-π interactions), and electrostatic forces. researchgate.net For instance, the carboxylate group might form hydrogen bonds with polar residues, while the pyridine and benzene (B151609) rings could engage in stacking interactions with aromatic residues like histidine or phenylalanine. researchgate.net
The table below illustrates a representative output from a molecular docking study, using data from a similar benzoic acid derivative docked into the active site of carbonic anhydrase II as an example. researchgate.net
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |
| Carbonic Anhydrase II (3FFP) | -8.5 | HIS64 | Hydrogen Bond (with Carboxylate O) |
| Carbonic Anhydrase II (3FFP) | -8.5 | HIS94 | Pi-Pi T-shaped |
| Carbonic Anhydrase II (3FFP) | -8.5 | LEU198 | Pi-Alkyl |
| Carbonic Anhydrase II (3FFP) | -8.5 | THR199 | Hydrogen Bond (with Pyridine N) |
| Carbonic Anhydrase II (3FFP) | -8.5 | THR200 | van der Waals |
Advanced Applications and Functional Investigations of 2 Methyl 4 Pyridin 4 Yl Benzoic Acid Analogs
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The specific geometry and functionality of the organic linker are crucial in dictating the final structure and properties of the MOF. Pyridyl-carboxylate ligands, such as analogs of 2-Methyl-4-(pyridin-4-yl)benzoic acid, are particularly effective in this role due to their ability to form robust and diverse network structures.
The design of MOFs is a process of reticular synthesis, where the final architecture is directed by the geometry of its molecular components. mdpi.com Pyridyl-carboxylate linkers are exemplary building blocks because they possess two distinct coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. researchgate.netrsc.org This dual functionality allows them to bridge metal centers in multiple ways, leading to the formation of one-, two-, or three-dimensional networks. mdpi.com
The choice of metal ion and the specific arrangement of functional groups on the ligand directly influence the resulting framework. nih.gov For instance, the reaction of different transition metal ions with pyridyl-benzoic acid ligands under solvothermal conditions can yield a wide array of coordination polymers. researchgate.netrsc.org The rigidity of the ligand, the angle between the pyridyl and carboxylate groups, and the presence of additional functional groups are all critical design elements that determine the topology and porosity of the resulting MOF. nih.gov In some systems, the coordination environment of the metal ions is completed by solvent molecules, which can often be removed to create open metal sites, a key feature for applications in catalysis and gas adsorption. mdpi.com The intentional use of mixed-ligand systems, combining pyridyl-carboxylates with other linkers, further expands the range of possible structures and properties. universityofgalway.ie
The use of pyridyl-benzoic acid ligands in MOF synthesis leads to remarkable structural diversity, ranging from simple one-dimensional (1D) chains to complex three-dimensional (3D) interpenetrating networks. rsc.orgrsc.org The specific isomer of the ligand plays a significant role; for example, MOFs assembled from 3-(4-pyridyl)benzoate (34pba) and 4-(4-pyridyl)benzoate (44pba) exhibit different properties and network topologies. rsc.orgresearchgate.net
Depending on the reaction conditions and the metal used, a single ligand can produce various architectures. A family of Cu(II)-based MOFs synthesized with different pyridyl-isophthalate ligands demonstrates this diversity, where even with the same pseudo-octahedral [Cu₂(O₂CR)₄N₂] paddlewheel coordination, the resulting frameworks are structurally distinct. nih.gov In some cases, multiple distinct supramolecular isomers can be formed from the same set of precursors. nih.gov The dimensionality of the resulting polymer can vary from 0D binuclear complexes to 1D chains, 2D layers, and 3D frameworks. rsc.org This structural variability is often influenced by the choice of solvent and the presence of template molecules during synthesis. rsc.orgrsc.org The position of the nitrogen atom within the pyridine ring can also regulate whether the final MOF structure forms as layers or chains.
The structural features of MOFs built from pyridyl-benzoic acid analogs directly translate to a range of functional properties.
Catalytic Activity: The presence of accessible metal sites or functional groups within the MOF structure can impart catalytic activity. For example, MOFs with open copper coordination sites, generated by the removal of volatile solvent molecules, can serve as Lewis acid catalysts. mdpi.com Cobalt-based MOFs have also been investigated as heterogeneous solid catalysts for reactions like the Henry reaction. mdpi.com Furthermore, Co, N-codoped porous carbon materials derived from Co(II)-tpt (2,4,6-tris(4-pyridyl)-1,3,5-triazine) frameworks have shown potential as efficient electrocatalysts for the oxygen reduction reaction. rsc.org
Chromotropism: Certain MOFs constructed with pyridyl-benzoate linkers exhibit chromotropic behavior, changing color in response to environmental stimuli. researchgate.net A Co(II) compound assembled from 4-(4-pyridyl)benzoate displays solvatochromism, where its color changes upon the absorption of different solvents into its network. researchgate.net This phenomenon is attributed to interactions between the solvent molecules and the MOF framework, which can alter the electronic structure and, consequently, the visible light absorption of the material. researchgate.net
Gas Adsorption: The inherent porosity of many MOFs makes them excellent candidates for gas adsorption and separation. rsc.org The designable pore environment allows for the selective adsorption of specific gases. rsc.org For instance, Zn-based MOFs with coordinatively unsaturated Zn²⁺ sites show an enhanced interaction with CO₂. researchgate.netelsevierpure.com A MOF synthesized from 4-(4-pyridyl)benzoate demonstrated good separation selectivity for CO₂ over N₂. researchgate.net Another Cu(II)-based MOF showed high H₂ adsorption capacity and an isosteric heat of adsorption for CO₂ that is competitive with other leading MOF sorbents. nih.gov The introduction of nitrogen atoms into the linker, as in 2,5-pyridinedicarboxylic acid, can hydrophilize the framework, leading to enhanced water adsorption at lower relative pressures compared to non-functionalized analogs. rsc.org
Exploration of Biological Activity and Mechanistic Insights (In Vitro Studies)
Analogs of this compound are also of interest in medicinal chemistry for their potential as therapeutic agents. Their rigid structures and potential for specific molecular interactions make them candidates for targeting biological macromolecules like enzymes and for exerting anti-proliferative effects on cancer cells.
Various derivatives structurally related to this compound have been evaluated for their ability to inhibit the growth of human cancer cell lines.
For the HepG2 (human liver carcinoma) cell line, organotin(IV) complexes derived from 2-methyl-3-nitrobenzoic acid have been screened for their cytotoxic effects. researchgate.net Other studies have shown that novel phenoxyacetamide derivatives can induce apoptosis in HepG2 cells, with one compound exhibiting an IC₅₀ value of 1.43 µM, which was more potent than the reference drug 5-Fluorouracil. mdpi.com Similarly, certain indolizine (B1195054) derivatives have shown significant inhibition of proliferation in HepG2 cells. researchgate.net
In MCF-7 (human breast adenocarcinoma) cells, plastoquinone (B1678516) analogs have demonstrated notable cytotoxicity, with one compound (AQ-12) showing an IC₅₀ of 6.06 ± 3.09 μM. nih.gov Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have also been tested, with one derivative showing a potent anti-proliferative effect with an IC₅₀ of 0.013 µM. nih.gov
Against the HCT116 (human colorectal carcinoma) cell line, the plastoquinone analog AQ-12 was also effective, with an IC₅₀ value of 5.11 ± 2.14 μM. nih.gov Pyrazole derivatives have also been assessed for anticancer activity against HCT116 cells. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. juniperpublishers.comnih.gov Inhibition of PTP1B enhances insulin sensitivity. juniperpublishers.com Various small molecules, including derivatives of benzoic acid, have been investigated as PTP1B inhibitors. nih.gov For example, 2-(oxalylamino)-benzoic acid is a competitive inhibitor of protein-tyrosine phosphatases. juniperpublishers.com A series of 3-acetamido-4-methyl benzoic acid derivatives were synthesized and screened for PTP1B inhibitory activity, with the most potent compounds showing IC₅₀ values around 8.2-8.3 μM. researchgate.net These inhibitors typically target the enzyme's active site or a nearby allosteric site to modulate its activity. juniperpublishers.comjuniperpublishers.com
Tyrosine Kinase Inhibition: Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways controlling growth, proliferation, and differentiation. nih.gov Their dysregulation is a hallmark of many cancers, making them prime targets for anticancer drug development. nih.gov Analogs such as 4-(phenylamino)quinazolines and 4-(phenylamino)pyrido[d]pyrimidines have been developed as irreversible inhibitors of the epidermal growth factor receptor (EGFR), a member of the receptor tyrosine kinase family. nih.gov These compounds are designed to bind to the ATP-binding site of the enzyme. Certain derivatives containing an acrylamide (B121943) group can form a covalent bond with a critical cysteine residue (cysteine-773) in the active site, leading to irreversible inhibition and potent anti-proliferative activity. nih.gov
Antimicrobial Activity Evaluation in Microorganism Strains
The antimicrobial potential of compounds structurally related to this compound has been a subject of scientific investigation, with studies evaluating their efficacy against a range of pathogenic microorganisms. Analogs are frequently tested against both Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine their spectrum of activity. The primary method for quantitative assessment is often the broth microdilution method, which establishes the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a compound that prevents visible growth of a microorganism. researchgate.net
Research into various benzoic acid derivatives has revealed specific patterns of antimicrobial action. For instance, certain thioureides of 2-(4-methylphenoxymethyl) benzoic acid demonstrated notable activity, particularly against fungal cells like Candida albicans and Aspergillus niger, with MIC values ranging from 15.6 µg/mL to 62.5 µg/mL. researchgate.net The same series of compounds also showed efficacy against the Gram-negative bacterium Pseudomonas aeruginosa and various Gram-positive bacteria. researchgate.net
Similarly, studies on substituted benzylidenehydrazinylpyridinium derivatives, which share the pyridinyl and benzoic acid-like features, have highlighted their antibacterial properties. These compounds were particularly effective against the Gram-positive bacterium Staphylococcus aureus. mdpi.com It was observed that the length of a side chain on the pyridinium (B92312) nitrogen could influence activity, with longer chains sometimes leading to increased potency. mdpi.com For example, 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide was identified as a highly active compound, with an MIC of 4 μg/mL against S. aureus. mdpi.com This suggests that modifications to the core structure can significantly enhance antimicrobial effects.
The data below summarizes the antimicrobial activity of representative analogs.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected Benzoic Acid and Pyridinium Analogs
| Compound/Analog Class | Staphylococcus aureus | Pseudomonas aeruginosa | Candida albicans | Reference |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | 62.5 - 1000 | 31.5 - 250 | 15.6 - 62.5 | researchgate.net |
| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide | 4 | >64 | 64 | mdpi.com |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | 8 - 15 | Not Reported | Not Reported | nih.gov |
| 4-benzylidene-2-methyl-oxazoline-5-one | 0.05 (mg/ml) | Not Reported | 0.05 (mg/ml) | umz.ac.ir |
Investigation of Molecular Targets and Pathways in Biological Systems
Understanding the molecular targets and biological pathways affected by this compound and its analogs is crucial for their development as therapeutic agents. Research into structurally similar compounds has pointed to several potential mechanisms of action.
One significant area of investigation is the inhibition of essential bacterial processes. A class of triaryl derivatives was rationally designed to interfere with the formation of the bacterial RNA polymerase (RNAP) holoenzyme, a critical step for bacterial viability. nih.gov These compounds target the interaction between the RNAP core enzyme and the σ initiation factor by binding to the RNAP clamp helix domain. nih.gov This disruption of a key protein-protein interaction represents a promising strategy for developing novel antimicrobial agents with mechanisms distinct from existing drugs. nih.gov
Another proposed mechanism, particularly for pyridinium salt analogs, involves interaction with microbial cell membranes. mdpi.com The surface activity of these cationic compounds may be a primary contributor to their antibacterial properties, leading to membrane disruption and loss of cellular integrity. mdpi.com This mode of action often results in broader activity against Gram-positive bacteria. mdpi.com
Furthermore, the structural motif of a substituted benzoic acid is present in non-steroidal anti-inflammatory drugs (NSAIDs). For example, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, an analog, is related to anthranilic acids like mefenamic acid. nih.gov In the solid state, these molecules can form centrosymmetric acid-acid dimers through hydrogen bonds. nih.govnih.gov This dimerization is a key intermolecular interaction that can influence how these molecules fit into the active sites of enzymes such as cyclooxygenases (COX), which are the primary targets of many NSAIDs. The ability to form such specific hydrogen-bonded structures is a critical aspect of their biological function. nih.gov
Role as a Chemical Intermediate and Synthetic Building Block in Complex Molecule Synthesis
The this compound framework and its close relatives are valuable as chemical intermediates and building blocks in the synthesis of more complex and pharmacologically significant molecules. The bifunctional nature of the molecule, featuring a carboxylic acid group and a pyridine ring, allows for a variety of chemical transformations, making it a versatile scaffold in organic synthesis.
A prominent example is the use of the related compound, 2-(4-methylphenyl)benzoic acid, as a key intermediate in the industrial synthesis of "Sartans". google.com Sartans are a class of angiotensin II receptor antagonists used as antihypertensive drugs. The synthesis often involves converting the benzoic acid into a nitrile, forming 2-(4-methylphenyl)-benzonitrile (ortho-toluylbenzonitrile or OTBN), which is then transformed into the final tetrazolyl derivative, a crucial component of many Sartan drugs. google.com The biphenyl (B1667301) structure, which is analogous to the pyridinyl-phenyl structure of the title compound, is fundamental to the pharmacological activity of these drugs.
The synthesis of these intermediates themselves often employs modern cross-coupling reactions. For instance, the preparation of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid was achieved through a Buchwald–Hartwig cross-coupling reaction, followed by ester hydrolysis. nih.govnih.gov This demonstrates the utility of the core benzoic acid structure as a platform for constructing complex molecular architectures. The pyridine ring in this compound offers an additional site for modification or for directing the assembly of supramolecular structures.
Development of Sensing and Recognition Materials from Related Frameworks
The unique structure of this compound analogs, which combines a carboxylic acid group with a nitrogen-containing heterocycle (pyridine), makes them excellent candidates for the construction of advanced sensing and recognition materials. These functional groups can act as coordinated ligands, binding to metal ions to form well-defined metal complexes and extended structures like metal-organic frameworks (MOFs). researchgate.netuobaghdad.edu.iq
Studies on related ligands, such as 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid, have shown their ability to form stable mononuclear complexes with various transition metal ions, including Co(II), Ni(II), and Cu(II). researchgate.netuobaghdad.edu.iq In these complexes, the ligand acts as a bridging unit, connecting metal centers. researchgate.net The resulting coordination polymers or frameworks can exhibit properties that are useful for chemical sensing. The pyridine nitrogen and the carboxylate oxygen atoms are effective coordination sites, allowing for the self-assembly of intricate architectures.
These frameworks can be designed to have specific pore sizes and chemical environments, making them highly selective for binding certain molecules or ions. The incorporation of a pyridinyl-benzoic acid linker into a framework can introduce properties such as luminescence, which may be quenched or enhanced upon interaction with a target analyte, forming the basis of a fluorescent sensor. While specific sensing applications for frameworks derived directly from this compound are an area of ongoing research, the foundational chemistry of related systems demonstrates their significant potential in developing new materials for selective chemical detection and recognition. researchgate.netuobaghdad.edu.iq
Derivatives and Structural Analogues of 2 Methyl 4 Pyridin 4 Yl Benzoic Acid
Synthesis and Characterization of Substituted Pyridyl-Benzoic Acid Derivatives
The synthesis of pyridyl-benzoic acid derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This method is highly effective for forming the crucial carbon-carbon bond between the pyridine (B92270) and benzene (B151609) rings. nih.gov The reaction typically involves coupling a halogenated benzoic acid ester or a halogenated pyridine with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base. nih.govmdpi.com
For instance, the synthesis of novel pyridine derivatives can be accomplished by reacting 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. nih.gov Similarly, a Buchwald-Hartwig cross-coupling reaction between methyl 4-bromo-2-methylbenzoate and an aniline (B41778) derivative, followed by ester hydrolysis, can yield N-aryl substituted methyl-benzoic acids. nih.gov
Common synthetic routes often start with commercially available precursors. The Suzuki-Miyaura cross-coupling is favored due to its tolerance for a wide array of functional groups and generally good yields. nih.gov Challenges in these syntheses can include the presence of labile protons in starting materials like carboxylic acids and primary amines, which can sometimes complicate the reaction. nih.gov Byproducts from homo-coupling of the starting materials or dehalogenation can also occur. youtube.com
Once synthesized, the characterization of these derivatives is performed using a suite of analytical techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is used to elucidate the molecular structure, while Fourier-Transform Infrared (FTIR) spectroscopy helps identify key functional groups, such as the carbonyl stretch of the carboxylic acid (typically around 1700 cm⁻¹) and bands related to the aromatic rings. ucl.ac.ukresearchgate.net Mass spectrometry confirms the molecular weight of the synthesized compounds. chemicalbook.com For crystalline materials, single-crystal X-ray diffraction provides definitive information about the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov
Table 1: Examples of Synthesized Pyridyl-Benzoic Acid Analogues and Derivatives This table is interactive. You can sort and filter the data.
| Compound Name | Synthetic Method | Precursors | Notes |
|---|---|---|---|
| 3-(4-Pyridyl)benzoic acid | Not specified in abstracts | Not specified | Crystal structure shows non-planar arrangement between rings. researchgate.netnih.gov |
| 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid | Buchwald-Hartwig coupling & Hydrolysis | Methyl 4-bromo-2-methylbenzoate, 4-methylaniline | Forms centrosymmetric acid-acid dimers in the crystal. nih.gov |
| 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid | Condensation | 2-Methyl-4(H)-3,1-benzoxazin-4-one, p-aminobenzoic acid | Used as a ligand to form metal complexes. researchgate.netcore.ac.ukresearchgate.net |
| N-[5-(Aryl)-2-methylpyridin-3-yl]acetamides | Suzuki-Miyaura Coupling | N-[5-bromo-2-methylpyridine-3-yl]acetamide, Arylboronic acids | A series of novel pyridine derivatives were produced with moderate to good yields. nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Applications
The pyridyl-benzoic acid scaffold is a recurring motif in compounds designed for various biological activities. Structure-Activity Relationship (SAR) studies aim to understand how specific structural modifications influence this activity. By systematically altering substituents on the pyridine or benzene rings, researchers can identify key features responsible for the desired biological effect.
For example, derivatives of benzoic acid have been extensively studied for their anticancer properties. preprints.org The introduction of different functional groups can significantly impact their efficacy. In one study, a series of 4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H)-yl)benzoyl] derivatives were synthesized and screened for anticancer activity, with some compounds showing inhibitory effects on HeLa cell proliferation. preprints.org Another study synthesized 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids that demonstrated anticancer activity against MCF-7 cancer cells by inducing apoptosis. preprints.org
Co-Crystal and Salt Formations with Aromatic Carboxylic Acids and Nitrogen Heterocycles
The presence of both a carboxylic acid group (a hydrogen bond donor) and a pyridine nitrogen atom (a hydrogen bond acceptor) makes 2-Methyl-4-(pyridin-4-yl)benzoic acid and its analogues excellent candidates for forming co-crystals and salts. This area of crystal engineering is significant for modifying the physicochemical properties of active pharmaceutical ingredients, such as solubility and stability.
The formation of a salt versus a co-crystal is generally governed by the difference in pKa values between the acidic and basic components. A common guideline, the "pKa rule," suggests that if the difference (ΔpKa = pKa(base) - pKa(acid)) is greater than 3, proton transfer is likely, leading to salt formation. If the ΔpKa is less than 0, a co-crystal is expected. The region in between can result in either form. acs.org
In the solid state, pyridyl-benzoic acids often form robust intermolecular O—H···N hydrogen bonds, linking molecules into chains or more complex networks. researchgate.netnih.gov This primary acid-pyridine interaction is a highly predictable and stable synthon in crystal engineering. acs.org In the crystal structure of the analogue 3-(4-pyridyl)benzoic acid, molecules are linked into infinite chains along the c-axis by these O—H···N hydrogen bonds. nih.gov
Beyond self-association, these compounds readily form multi-component crystals. A combinatorial study exploring cocrystals between 4-substituted benzoic acids and 4-substituted pyridines demonstrated the prevalence of the acid-pyridine synthon. acs.org For example, 4,4'-bipyridine (B149096) shows a strong preference for forming cocrystals rather than salts when combined with various 4-substituted benzoic acids. acs.org Similarly, benzoic acid itself forms cocrystals with partners like isonicotinamide (B137802) and 4,4'-bipyridine. acs.org
Functionalization Strategies for Enhanced Properties and Novel Applications
Functionalization of the this compound core structure is a key strategy for developing new materials with enhanced or novel properties. These modifications can target the carboxylic acid group, the pyridine ring, or the benzene ring to create compounds for applications in materials science, coordination chemistry, and medicinal chemistry.
One major application is the use of these molecules as ligands for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The pyridine nitrogen and the carboxylate group can both coordinate to metal ions, acting as a bridge to form extended one-, two-, or three-dimensional structures. core.ac.ukresearchgate.net For example, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid, a structural analogue, has been used to synthesize complexes with transition metals like Co(II), Ni(II), and Cu(II). researchgate.net
Another strategy involves converting the carboxylic acid to an ester or amide. This can be achieved by first treating the acid with a reagent like thionyl chloride to form the more reactive acid chloride, which can then be reacted with various alcohols, phenols, or amines. researchgate.netmdpi.com This approach was used to create a series of ester derivatives of 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid using biologically active alcohols and phenols. researchgate.net Such modifications are crucial for tuning properties like solubility, bioavailability, and cell permeability in drug design.
Furthermore, functionalization can be used to alter the electronic and optical properties of the molecule. By introducing different electron-donating or electron-withdrawing groups onto the aromatic rings, researchers can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is particularly relevant for developing materials for optoelectronics, such as nonlinear optical (NLO) materials, where the molecular polarizability is a key parameter. nih.gov
Future Research Directions and Emerging Paradigms
Novel Synthetic Methodologies for Complex Aryl-Pyridine Architectures
The creation of sophisticated materials and molecules based on 2-Methyl-4-(pyridin-4-yl)benzoic acid hinges on the development of advanced synthetic strategies. Future research will likely move beyond traditional cross-coupling reactions to embrace more intricate and efficient assembly methods.
One promising avenue is the use of combined non-covalent interactions to guide the assembly of larger, ordered structures. Supramolecular synthesis, which employs interactions like hydrogen bonds and halogen bonds, offers a powerful method for constructing complex networks with predictable connectivity. tandfonline.com A strategy could involve designing derivatives of this compound that incorporate additional recognition sites, such as an amino-pyrimidine group, to react with complementary molecules. This approach uses a "supramolecular synthon," where a robust interaction (like an acid-aminopyrimidine hydrogen bond) forms a primary supermolecule, which is then organized into a larger architecture by weaker, secondary interactions (like halogen bonds). tandfonline.com This methodology provides a pathway to high "supramolecular yields" for desired multi-component crystalline solids.
Furthermore, inspiration can be drawn from patented multi-step syntheses of structurally related compounds. For instance, the synthesis of 2-methyl-4-acetyl benzoic acid methyl ester involves a sequence of acylation, cyanation, hydrolysis, and esterification. nih.gov Adapting such well-established industrial processes could provide robust and scalable routes to precursors of this compound, which can then be elaborated into more complex targets. Future work could focus on optimizing these steps or developing one-pot procedures to improve efficiency and reduce cost.
Advanced Characterization Techniques for Supramolecular Assemblies and Dynamic Processes
Understanding the structure and behavior of assemblies derived from this compound is critical. As researchers build more complex supramolecular systems, the need for advanced characterization techniques becomes paramount. While traditional methods provide basic structural data, a deeper understanding requires a suite of sophisticated analytical tools capable of probing intricate structures and dynamic processes in solution and the solid state. nih.govnih.gov
Future studies will increasingly rely on a combination of spectroscopic, microscopic, and diffraction methods to gain a complete picture of these molecular assemblies. nih.gov Techniques like two-dimensional Nuclear Magnetic Resonance (2D NMR) can elucidate spatial arrangements and intermolecular interactions in solution, while fluorescence spectroscopy can reveal insights into the photophysical properties of resulting materials. nih.gov For solid-state analysis, single-crystal X-ray diffraction remains the gold standard for determining three-dimensional structure, but its application is often complemented by other methods when suitable single crystals cannot be obtained. nih.gov
The table below summarizes key advanced techniques and their future applications in studying architectures based on this compound.
| Technique Category | Specific Method | Application in Studying this compound Assemblies | Reference |
| Spectroscopy | 2D NMR Spectroscopy | Determining solution-phase structure, dynamics, and intermolecular connectivity of supramolecular polymers or host-guest complexes. | nih.gov |
| Fluorescence Spectroscopy | Probing photophysical properties of metal-organic frameworks (MOFs) or other functional materials; sensing applications. | nih.gov | |
| Raman Spectroscopy | Analyzing vibrational modes to understand molecular interactions and the formation of non-covalent bonds within assemblies. | nih.gov | |
| Diffraction | Single-Crystal X-ray Diffraction | Providing definitive 3D atomic coordinates of crystalline materials, revealing packing motifs and bond geometries. | nih.gov |
| Microscopy | Cryo-Electron Microscopy (Cryo-EM) | Visualizing the morphology and high-resolution structure of large, self-assembled fibers or polymers that are not amenable to crystallization. | nih.govnih.gov |
| Atomic Force Microscopy (AFM) | Imaging the surface topology of supramolecular hydrogels or thin films at the nanoscale; measuring mechanical properties. | nih.gov |
Rational Design of Functional Materials Based on this compound Architectures
The unique bifunctional nature of this compound makes it an exceptional ligand for the rational design of functional materials, particularly Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. The ability to design MOFs with specific topologies and properties is a major goal in materials science.
A key future direction is the use of substituted 4-(pyridin-4-yl)benzoic acid ligands to build MOFs with tailored functions. Research on the closely related ligand, 3-nitro-4-(pyridin-4-yl)benzoic acid, demonstrates the feasibility of this approach. researchgate.net By reacting this ligand with different metal ions (CdII and NiII), researchers have synthesized three distinct MOFs, each with a unique network topology and properties. This work shows that subtle changes in synthesis conditions and the choice of metal ion can lead to dramatically different structures, from a fourfold interpenetrating diamondoid (dia) framework to a non-interpenetrating primitive cubic (pcu) framework. researchgate.net
These findings provide a clear blueprint for future work with this compound. The methyl group, while electronically different from the nitro group, will similarly influence the ligand's geometry and electronic properties, enabling the creation of a new family of MOFs. These materials could be designed for specific applications, such as selective gas adsorption or photoluminescence. researchgate.net
The table below details the types of frameworks that could be targeted using this compound, based on analogous systems.
| Framework | Metal Ion | Key Structural Feature | Resulting Topology | Potential Application | Reference |
| MOF 1 Analog | Cd(II) | Interconnected [CdN₂O₅] units | Fourfold interpenetrating 3D dia network | Gas storage, catalysis | researchgate.net |
| MOF 2 Analog | Cd(II) | Binuclear [Cd₂(COO)₃] clusters as 6-connected nodes | Non-interpenetrating 3D pcu framework | Selective CO₂ separation, sensing | researchgate.net |
| MOF 3 Analog | Ni(II) | [NiN₂O₄] units as 4-connected nodes | 2D network with sql topology | Photoluminescence, thin-film devices | researchgate.net |
Deepening Mechanistic Understanding of Biological Interactions through Multi-Omics Approaches
To explore the potential of this compound and its derivatives as therapeutic agents, it is crucial to understand their mechanism of action (MoA) at a molecular level. Future research will move beyond simple binding assays to a more holistic, systems-level view using multi-omics approaches. These strategies integrate data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of how a small molecule affects cellular processes. nih.govnih.gov
A particularly powerful technique is chemical proteomics, which aims to identify the direct protein targets of a bioactive compound within a complex biological sample. nih.govdoaj.org Methods like affinity-enrichment chemoproteomics, where a derivative of the compound is immobilized to pull down its binding partners, can provide an unbiased profile of a molecule's interactions, including both intended targets and unintended off-targets. nih.govacs.org This is critical for understanding efficacy and predicting potential toxicity.
For a molecule like this compound, a multi-omics workflow could uncover its MoA. For example, after identifying direct protein targets via chemical proteomics, transcriptomics could reveal how the engagement of these targets alters gene expression, while metabolomics could show the downstream impact on metabolic pathways. nih.govnih.gov This integrated approach provides a much richer understanding than any single technique alone and is essential for rational drug development. nih.gov
The table below outlines how different omics technologies could be applied to investigate the biological activity of this compound.
| Omics Technology | Key Application | Information Gained | Reference |
| Chemical Proteomics | Target Deconvolution | Direct identification of protein binding partners (on- and off-targets) in native biological systems. | nih.govdoaj.orgacs.org |
| Transcriptomics | Gene Expression Profiling | Reveals changes in cellular gene expression in response to compound treatment, highlighting affected pathways. | tandfonline.comnih.gov |
| Metabolomics | Metabolic Profiling | Quantifies changes in small molecule metabolites, providing a functional readout of the compound's effect on cellular networks. | nih.govnih.gov |
| Genomics | Pharmacogenomics | Identifies genetic variations that influence an individual's response to the compound. | tandfonline.com |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by accelerating the discovery and optimization of new molecules and materials. nih.govacs.org These computational tools can analyze vast datasets to identify patterns, predict properties, and propose novel structures, significantly reducing the time and cost associated with traditional experimental approaches. europeanreview.org
In the context of this compound, AI and ML can be integrated across the entire research and development pipeline. For synthesis, ML models can predict reaction outcomes and optimize conditions for creating complex derivatives. europeanreview.org For materials design, generative models like Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs) can design novel MOF structures based on the this compound scaffold with desired properties, such as specific pore sizes or gas affinities. acs.org
The table below lists some key AI/ML frameworks and their potential applications in research involving this compound.
| AI/ML Framework | Application Area | Specific Task | Reference |
| Deep Neural Networks (DNNs) | Property Prediction | Predicting physicochemical properties, biological activity, or ADME-Tox profiles for new derivatives. | acs.org |
| Generative Adversarial Networks (GANs) | De Novo Design | Generating novel molecular structures with desired properties for functional materials or drug candidates. | acs.org |
| Reinforcement Learning (RL) | Synthesis Optimization | Developing optimal multi-step synthetic routes to complex target molecules. | acs.org |
| Retrieval-Augmented Generation (RAG) | Knowledge Discovery | Interacting with chemical databases to retrieve information and assist in experimental design. | europeanreview.org |
| Interpretable ML Models | Mechanistic Insight | Analyzing multi-omics data to uncover a compound's mode of action. | researchgate.net |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Methyl-4-(pyridin-4-yl)benzoic acid, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyridinyl groups to benzoic acid derivatives via Suzuki-Miyaura or Ullmann-type cross-coupling reactions. Optimization includes temperature control (e.g., 80–120°C for 12–24 hours), catalytic systems (e.g., Pd(PPh₃)₄ for Suzuki coupling), and purification via column chromatography or recrystallization. For example, alkyl chain modifications in related compounds achieved 50–75% yields by adjusting stoichiometry and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and pyridinyl carbons (δ 120–150 ppm) using coupling patterns (e.g., doublets for para-substituted pyridines).
- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 244.0974 for C₁₃H₁₁NO₂). Cross-reference with synthetic intermediates to validate structural integrity .
Advanced Research Questions
Q. How can SHELX software resolve challenges in crystallographic refinement of this compound derivatives, particularly for twinned crystals or high-resolution data?
- Methodological Answer :
- SHELXL : Refine anisotropic displacement parameters using the
L.S.command; apply restraints for disordered moieties. - SHELXD : Address twinning via the
TWINkeyword and HKLF5 format for scaled data. - WinGX : Visualize hydrogen-bonding networks (e.g., O–H···N interactions between benzoic acid and pyridine groups) and validate geometry using
PLATON.
Q. What experimental and computational approaches quantify intermolecular interactions in co-crystals of this compound with pyridine derivatives?
- Methodological Answer :
- X-ray Diffraction : Measure hydrogen-bond distances (e.g., 2.6–3.0 Å for O–H···N) and π-π stacking offsets (3.5–4.0 Å).
- Hirshfeld Surface Analysis : Use
CrystalExplorerto map interaction contributions (e.g., 15–20% from H-bonding). - DFT Calculations : Optimize dimer geometries at the B3LYP/6-31G(d) level to estimate interaction energies (~25–30 kJ/mol) .
Q. How can computational models predict the bioactivity of this compound derivatives, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with flexible ligand docking to simulate binding to targets (e.g., cyclooxygenase-2). Validate poses via RMSD clustering (<2.0 Å).
- QSAR Studies : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with IC₅₀ values using MLR (multiple linear regression) models .
Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results for novel derivatives?
- Methodological Answer :
- Dynamic Effects : Analyze temperature-dependent NMR to detect conformational flexibility (e.g., rotameric equilibria).
- Complementary Techniques : Use DSC (differential scanning calorimetry) to identify polymorphs and validate XRD-assigned packing motifs.
- Data Reconciliation : Apply Bayesian statistics to weigh conflicting evidence (e.g., NMR vs. XRD bond lengths) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
